molecular formula C16H14ClN3O B5835021 N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Cat. No.: B5835021
M. Wt: 299.75 g/mol
InChI Key: QVKUBYDFFZHEPS-UHFFFAOYSA-N
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Description

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is a derivative of the imidazopyridine-acetamide family. Its core structure consists of an imidazo[1,2-a]pyridine scaffold substituted with a chloro group at position 6, a 4-methylphenyl group at position 2, and an acetamide moiety at position 2. The compound shares structural similarities with several pharmacologically active agents, including hypnotics (e.g., zolpidem) and neuroinflammation tracers (e.g., CLINME).

Properties

IUPAC Name

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10-3-5-12(6-4-10)15-16(18-11(2)21)20-9-13(17)7-8-14(20)19-15/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKUBYDFFZHEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.

    Introduction of the chloro-substituted phenyl group: This step involves the substitution reaction of the imidazo[1,2-a]pyridine core with a chloro-substituted phenyl halide in the presence of a base, such as potassium carbonate.

    Acetylation: The final step is the acetylation of the resulting intermediate with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmaceutical Research: The compound is studied for its pharmacokinetic and pharmacodynamic properties to develop new drugs.

    Biological Studies: It is used in biological assays to understand its mechanism of action and interaction with biological targets.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in the body. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes. The exact pathways and molecular targets involved can vary depending on the specific application and disease being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide and related compounds:

Compound Name Position 6 Substituent Position 2 Substituent Acetamide Substitution Key Properties/Applications Toxicity/Safety Profile References
This compound Chloro (Cl) 4-Methylphenyl Unsubstituted acetamide Potential CNS activity (hypothesized) Unknown; structurally similar to safer analogs like zolpidem N/A
Zolpidem (N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide) Methyl (CH3) 4-Methylphenyl N,N-dimethyl Hypnotic (GABAA agonist); treats insomnia Low hepatotoxicity; widely used clinically
Alpidem (2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide) Chloro (Cl) 4-Chlorophenyl N,N-dipropyl Anxiolytic (withdrawn) Severe hepatotoxicity; caused liver failure
[11C]CLINME (2-[6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide) Chloro (Cl) 4-Iodophenyl N-ethyl-N-methyl PET tracer for neuroinflammation (TSPO ligand) Suitable for diagnostic imaging
PBR111 (2-[6-chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-diethylacetamide) Chloro (Cl) 4-(3-Fluoropropoxy)phenyl N,N-diethyl TSPO radioligand; neuroinflammation imaging High selectivity; metabolically stable

Key Observations:

Substituent Effects on Pharmacological Activity :

  • The 6-position substituent (chloro vs. methyl) influences target selectivity. For example, zolpidem (6-methyl) binds GABAA receptors, while chloro-substituted analogs like CLINME and PBR111 target TSPO .
  • The 2-position aryl group modulates lipophilicity and binding affinity. Zolpidem’s 4-methylphenyl enhances CNS penetration, whereas CLINME’s 4-iodophenyl facilitates radiolabeling for imaging .

Acetamide Substitution and Toxicity :

  • N,N-dimethyl (zolpidem) and N-ethyl-N-methyl (CLINME) groups reduce hepatotoxicity compared to N,N-dipropyl (alpidem), which was withdrawn due to liver damage .
  • The unsubstituted acetamide in the target compound may offer a safer profile, though further toxicological studies are needed.

Applications: Diagnostic Use: CLINME and PBR111 exemplify how structural modifications (e.g., iodophenyl, fluoropropoxy) enable PET/SPECT imaging . Therapeutic Use: Zolpidem’s success highlights the importance of substituent optimization for CNS drugs .

Research Findings and Implications

  • Structural Alerts: The dipropyl group in alpidem is a known hepatotoxicity risk, whereas dimethyl or smaller alkyl groups (zolpidem, CLINME) are safer .
  • Computational Insights : DFT studies on zolpidem reveal that electron-donating groups (e.g., methyl) enhance binding to GABAA receptors by stabilizing charge-transfer interactions .

Biological Activity

N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure includes a chloro-substituted phenyl group and an acetamide moiety, which has attracted significant interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties. This article focuses on the biological activity of this compound, particularly its mechanism of action, pharmacological effects, and research findings.

The primary target of this compound is the ω1-subtype of receptors in the central nervous system (CNS). The compound exhibits selective binding to these receptors, which can lead to sedative effects , making it a candidate for treating conditions such as insomnia and anxiety disorders.

Pharmacological Effects

Research indicates that this compound may possess various biological activities:

  • Sedative and Anxiolytic Effects : The compound's interaction with the ω1-subtype receptors suggests potential use in managing anxiety and sleep disorders.
  • Anticancer Properties : Preliminary studies indicate that related compounds exhibit cytotoxic activities against various cancer cell lines. For instance, analogues have shown IC50 values against leukemia cell lines ranging from 0.96 µM to 4.23 µM, indicating significant anticancer potential .

Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship has revealed that modifications to the imidazo[1,2-a]pyridine core can significantly influence biological activity. For example:

CompoundTarget Cell LineIC50 Value (µM)
4eNB40.96
4eHL601.62
4eMV4-111.90
4eK5624.23

These findings suggest that structural variations can enhance or diminish the efficacy of the compound against specific cancer types .

Case Studies

In a notable study examining the anticancer activity of similar compounds, N-acetylated analogues demonstrated promising results against colon (HCT116) and breast (MCF7) cancer cell lines with IC50 values of 18.8 µM and 29.3 µM respectively. This highlights the importance of functional groups in modulating biological activity and offers insights into potential therapeutic applications .

Q & A

Q. Table 1: Substituent Effects on Reaction Efficiency

Substituent PositionGroupImpact on YieldReference
6ClIncreases by 15%
24-methylphenylReduces byproducts

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. Basic Characterization

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~344.81 g/mol for the propanamide analog) .
  • HPLC : Purity >95% is achievable via reverse-phase chromatography .

How can computational methods complement experimental data in predicting the acetamide group’s reactivity?

Q. Advanced Characterization

  • Molecular Docking : Predicts binding affinity to kinases (e.g., using the compound’s InChI key for protein-ligand simulations) .
  • DFT Calculations : Models electron density around the acetamide group to explain nucleophilic attack susceptibility .
  • Solubility Prediction : Tools like ALOGPS estimate logP values (~3.5), guiding formulation strategies .

What in vitro assays evaluate the biological activity of imidazo[1,2-a]pyridine derivatives?

Q. Basic Biological Activity

  • Kinase Inhibition Assays : IC50 measurements against kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Antimicrobial Screening : MIC determinations via broth microdilution against S. aureus and E. coli .
  • Cytotoxicity Tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

How does the chloro substituent at position 6 influence binding affinity to kinases compared to fluoro or methoxy analogs?

Q. Advanced Biological Activity

  • Chloro (Cl) : Enhances hydrophobic interactions in kinase ATP-binding pockets (e.g., 2-fold lower IC50 vs. methoxy in EGFR) .
  • Fluoro (F) : Improves metabolic stability but reduces potency due to weaker π-π stacking .
  • Methoxy (OCH3) : Increases solubility but decreases membrane permeability .

Q. Table 2: Substituent Impact on Kinase Inhibition

SubstituentTarget KinaseIC50 (nM)Reference
ClEGFR12 ± 1.5
FEGFR28 ± 3.2
OCH3EGFR45 ± 4.1

What strategies improve aqueous solubility without altering the core structure?

Q. Stability & Formulation

  • Salt Formation : Hydrochloride salts increase solubility by 10-fold (pH-dependent ionization) .
  • Co-solvents : Use of PEG-400 or cyclodextrins in preclinical formulations .
  • Prodrug Design : Phosphate esters at the acetamide group enhance hydrophilicity .

How is the mechanism of action in cancer cell lines elucidated?

Q. Mechanistic Studies

  • Kinase Profiling : Broad-panel screening identifies primary targets (e.g., ’s protein kinase modulation) .
  • Western Blotting : Confirms downstream signaling inhibition (e.g., reduced p-Akt levels) .
  • siRNA Knockdown : Validates target dependency (e.g., apoptosis rescue upon EGFR silencing) .

How does the 4-methylphenyl group orientation affect the pharmacophore model?

Q. Advanced SAR

  • Spatial Positioning : The 4-methylphenyl group occupies a hydrophobic pocket in kinase domains, as shown in docking studies .
  • Methyl vs. Fluoro : Methyl improves metabolic stability over fluoro analogs (t1/2 increased from 2.1 to 4.3 hours) .

Q. Table 3: Pharmacophore Features

GroupRole in BindingReference
4-methylphenylHydrophobic anchor
AcetamideH-bond donor to kinase
ChloroEnhances binding affinity

How should researchers reconcile IC50 discrepancies across kinase studies?

Q. Data Contradiction Analysis

  • Assay Conditions : Variability in ATP concentrations (e.g., 10 µM vs. 100 µM) alters IC50 values .
  • Enzyme Sources : Recombinant vs. native kinases may show differential inhibition .
  • Compound Purity : HPLC purity <95% leads to inflated IC50 (validate via ’s TLC methods) .

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